2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC16325944
Molecular Formula: C23H19N3O4
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O4 |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C23H19N3O4/c27-20(24-12-11-15-6-5-13-30-15)14-25-21-16-7-1-2-8-17(16)23(29)26(21)19-10-4-3-9-18(19)22(25)28/h1-10,13,21H,11-12,14H2,(H,24,27) |
| Standard InChI Key | WFNPUAMZARGBTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CO5 |
Introduction
Structural Characteristics
Compounds in the isoindole and quinazoline classes typically exhibit a range of biological activities due to their structural complexity. The presence of dioxo, dihydro, and acetamide functionalities in these molecules can influence their chemical reactivity and potential biological interactions.
| Functional Group | Potential Biological Impact |
|---|---|
| Dioxo | Contributes to chemical reactivity and potential biological activity |
| Dihydro | Enhances structural flexibility and interaction capabilities |
| Acetamide | May participate in hydrogen bonding, affecting solubility and bioavailability |
Synthesis and Chemical Reactivity
The synthesis of isoindole and quinazoline derivatives often involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic routes may include:
-
Cyclization reactions to form the isoindoloquinazoline core.
-
Functional group modifications to introduce side chains like the furan-2-yl ethyl group.
These reactions are typically optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Potential Applications
Compounds with similar structures have shown promise in various fields, including pharmaceuticals, due to their potential biological activities. These activities can range from anti-inflammatory effects to anticancer properties, depending on the specific functional groups present.
| Potential Application | Relevant Biological Activity |
|---|---|
| Anti-inflammatory agents | Inhibition of specific enzymes or pathways |
| Anticancer agents | Inhibition of cell growth or induction of apoptosis |
Research Findings and Future Directions
While specific research findings on 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide are not available, compounds with similar structures have been studied extensively. For instance, isoindole derivatives have shown antimitotic activity against human tumor cells, highlighting their potential in cancer therapy .
Future research should focus on synthesizing and characterizing this specific compound to explore its pharmacological properties and potential therapeutic applications. Techniques such as molecular docking and in vitro assays can provide insights into its biological activity and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume